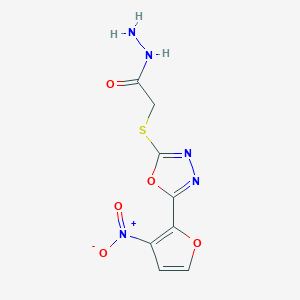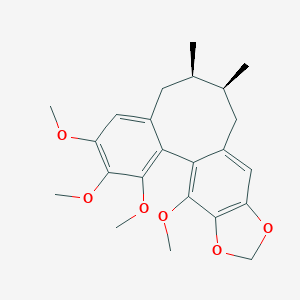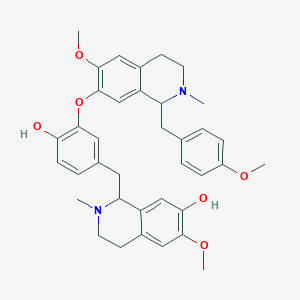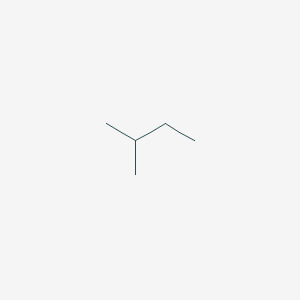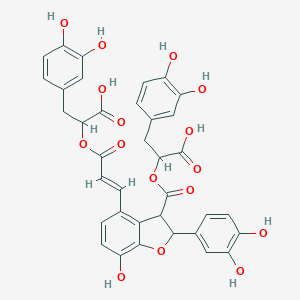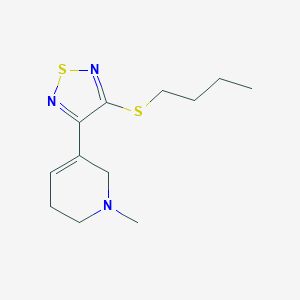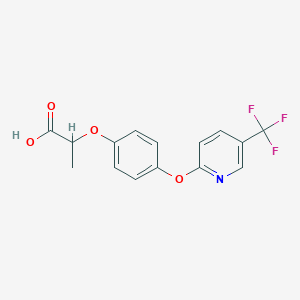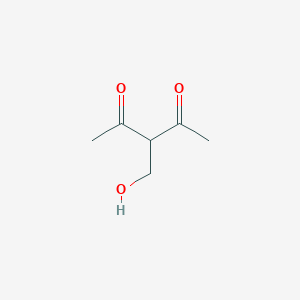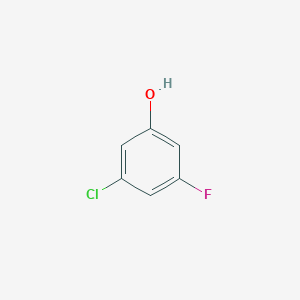
3-Chlor-5-Fluorphenol
Übersicht
Beschreibung
3-Chloro-5-fluorophenol is a halogenated phenol compound that is not directly discussed in the provided papers. However, related compounds such as 2-chloro-5-fluoro phenol (2C5FP) and 5-chloro-3-fluorophenoxypyridines are mentioned, which share similar structural motifs and may exhibit comparable properties and reactivity .
Synthesis Analysis
The synthesis of related compounds involves various strategies. For instance, novel 5-chloro-3-fluorophenoxypyridines were synthesized through S-substitution reactions and characterized using NMR, IR spectroscopy, and elemental analysis . Another synthesis approach for 3-amino-5-fluoroalkylfurans was developed through cyclization of fluorovinamides, demonstrating the versatility of fluorinated compounds in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of 3-fluorophenol was investigated through its microwave spectrum, revealing rotational constants and centrifugal distortion constants that indicate the planarity of the molecule . This suggests that 3-Chloro-5-fluorophenol may also exhibit a planar structure due to the similarities in the substitution pattern.
Chemical Reactions Analysis
The chemical reactivity of halogenated phenols can be inferred from the studies on related compounds. For example, the antibacterial activity of 2-chloro-5-fluoro phenol was supported by molecular docking studies, indicating that such compounds can interact strongly with biological targets . The herbicidal activity of 5-chloro-3-fluorophenoxypyridines against graminaceous plants was also reported, showing the potential of these compounds in agricultural applications .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Chloro-5-fluorophenol can be deduced from the properties of similar compounds. The vibrational spectral characteristics of 2-chloro-5-fluoro phenol were determined using NMR, FT-IR, and Raman spectroscopy, and the molecule's stability and reactivity were assessed through global chemical descriptors . The non-linear optical properties of these molecules were also investigated, which could be relevant for the development of new materials .
Wissenschaftliche Forschungsanwendungen
Pharmakologische Anwendungen Antagonisten des Cannabinoid-1-Rezeptors
3-Chlor-5-Fluorphenol wird in der Pharmakologie als Zwischenprodukt zur Synthese substituierter Amide verwendet, die als Antagonisten oder inverse Agonisten des Cannabinoid-1- (CB1-) Rezeptors wirken. Diese Verbindungen sind von Bedeutung für die Erforschung des Endocannabinoid-Systems und seiner Rolle in verschiedenen physiologischen Prozessen, einschließlich Schmerzempfindung, Stimmungsregulation und Appetitkontrolle .
Organische Synthese Aryloxyarylcarboxamid- und Heteroarylcarboxamid-Antagonisten
In der organischen Synthese dient this compound als Vorläufer zur Herstellung substituierter N-(Arylmethyl)aryloxyarylcarboxamid- und Heteroarylcarboxamidverbindungen. Diese Stoffe werden hinsichtlich ihres Potenzials als Antagonisten in therapeutischen Behandlungen untersucht .
Chemische Forschungszwischenprodukt für die Synthese
Als Zwischenprodukt in der chemischen Synthese ist this compound von entscheidender Bedeutung für die Entwicklung verschiedener chemischer Substanzen. Seine Rolle erstreckt sich auf die Herstellung komplexer Moleküle, die Anwendungen in verschiedenen Bereichen der Chemie und Materialwissenschaften haben können .
Safety and Hazards
Wirkmechanismus
Target of Action
3-Chloro-5-fluorophenol is primarily used in the preparation of substituted amides that act as antagonists and/or inverse agonists of the cannabinoid-1 receptor . This suggests that the primary target of this compound is the cannabinoid-1 receptor.
Biochemical Pathways
Given its role in the synthesis of cannabinoid-1 receptor antagonists, it can be inferred that it may affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Result of Action
The molecular and cellular effects of 3-Chloro-5-fluorophenol’s action are likely related to its role as an antagonist or inverse agonist of the cannabinoid-1 receptor . By inhibiting the activity of these receptors, it could potentially modulate various physiological processes regulated by the endocannabinoid system.
Eigenschaften
IUPAC Name |
3-chloro-5-fluorophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClFO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMFBYTAAMHWQHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10378661 | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
202982-70-5 | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202982-70-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-5-fluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10378661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the critical considerations regarding regioisomer impurities in pharmaceutical raw materials like 3-chloro-5-fluorophenol?
A: Regioisomer impurities, which are isomers with the same molecular formula but different atom arrangement within the molecule, are a significant concern in pharmaceutical manufacturing. [] Even small amounts of these impurities can impact the safety and efficacy of the final drug product. Therefore, it is crucial to have robust analytical methods, such as the gas chromatography method described in the paper, to detect and quantify these impurities in raw materials like 3-chloro-5-fluorophenol. [] This allows manufacturers to control impurity levels throughout the production process, ensuring the quality and safety of the final pharmaceutical product.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 6,7,8,9-tetrahydropyrido[1,2-a]indole-7-carboxylate](/img/structure/B150251.png)


